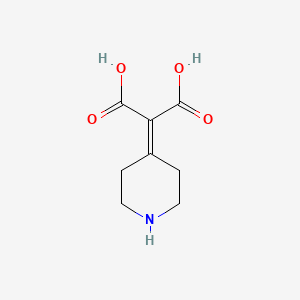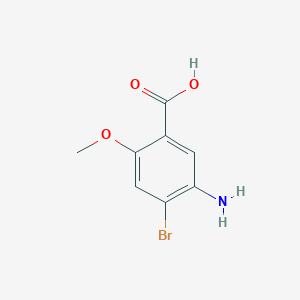
2-(4-Piperidine)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Piperidine)propanedioic acid is a compound that features a piperidine ring attached to a propanedioic acid moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of the propanedioic acid group adds to its versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidine)propanedioic acid typically involves the reaction of piperidine with malonic acid. One common method includes the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with a suitable halogenated derivative to form a piperidine intermediate.
Reaction with Malonic Acid: The piperidine intermediate is then reacted with malonic acid under basic conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Piperidine)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Piperidine)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Piperidine)propanedioic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The propanedioic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Propanedioic Acid: Known for its use in various chemical reactions and as a precursor in organic synthesis.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids have similar structural features and biological activities.
Uniqueness
2-(4-Piperidine)propanedioic acid is unique due to the combination of the piperidine ring and the propanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-piperidin-4-ylidenepropanedioic acid |
InChI |
InChI=1S/C8H11NO4/c10-7(11)6(8(12)13)5-1-3-9-4-2-5/h9H,1-4H2,(H,10,11)(H,12,13) |
Clave InChI |
SOXIILDBEGTISH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)






![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
